4-((2-Isopropyl-1h-imidazol-1-yl)methyl)piperidine
Description
4-((2-Isopropyl-1H-imidazol-1-yl)methyl)piperidine is a piperidine derivative featuring a methylene-linked 2-isopropyl-substituted imidazole at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₂₁N₃, with a molecular weight of 207.32 g/mol (calculated).
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine |
InChI |
InChI=1S/C12H21N3/c1-10(2)12-14-7-8-15(12)9-11-3-5-13-6-4-11/h7-8,10-11,13H,3-6,9H2,1-2H3 |
InChI Key |
FUKDOUCEBAOCTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves three key stages:
- Formation of the piperidine ring or procurement of a piperidine precursor
- Introduction of the imidazole moiety, specifically 2-isopropylimidazole
- Linking the imidazole to the piperidine through a methylene bridge
These steps require precise control of reaction conditions, choice of reagents, and purification techniques to achieve high purity and yield.
Stepwise Preparation Details
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Piperidine ring formation or selection | Commercially available piperidine or synthesized via cyclization of appropriate amino precursors | Piperidine is a common heterocycle and often used as starting material |
| 2 | Synthesis of 2-isopropylimidazole | Alkylation of imidazole at the 2-position with isopropyl halide or via condensation routes | Requires base (e.g., K2CO3), solvent (e.g., DMF), and controlled temperature to avoid polyalkylation |
| 3 | Methylene bridge formation linking imidazole to piperidine | Reaction of 2-isopropylimidazole with piperidine derivative bearing a suitable leaving group (e.g., chloromethylpiperidine) or via reductive amination using formaldehyde | Common methods include nucleophilic substitution or reductive amination with sodium cyanoborohydride or sodium triacetoxyborohydride |
Representative Synthetic Route (Based on VulcanChem Data)
- Step 1: Start with piperidine or 4-(chloromethyl)piperidine as the piperidine source.
- Step 2: Prepare 2-isopropylimidazole by alkylating imidazole with isopropyl bromide under basic conditions.
- Step 3: Couple 2-isopropylimidazole with 4-(chloromethyl)piperidine in a nucleophilic substitution reaction, typically in a polar aprotic solvent such as dimethylformamide (DMF), at moderate temperatures (50–80 °C).
- Step 4: Purify the product by recrystallization or chromatography.
This route yields 4-((2-Isopropyl-1H-imidazol-1-yl)methyl)piperidine with good selectivity and yield.
Analytical Characterization
The synthesized compound is typically characterized by:
| Technique | Purpose | Typical Data |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm structure, substitution pattern, and purity | ^1H NMR and ^13C NMR show characteristic signals for imidazole ring protons, isopropyl group, methylene bridge, and piperidine ring |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with molecular formula C11H19N3 (molecular weight approx. 189 g/mol) |
| Infrared (IR) Spectroscopy | Functional group identification | Bands corresponding to N-H, C-N, and C-H stretching vibrations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single dominant peak with retention time consistent with reference standards |
Comparative Data Table of Related Compounds
Research Findings and Notes on Synthesis
- The methylene linkage between the piperidine and imidazole rings is commonly formed by nucleophilic substitution or reductive amination, both well-documented in heterocyclic chemistry.
- The isopropyl substitution at the 2-position of imidazole is introduced early to ensure regioselectivity and avoid side reactions.
- Reaction solvents such as dimethylformamide (DMF) or acetonitrile are preferred for their polarity and ability to dissolve both reactants.
- Catalysts or bases like potassium carbonate (K2CO3) or triethylamine facilitate alkylation steps.
- Reaction temperatures are typically maintained between 50 °C and 100 °C to optimize reaction rates without decomposition.
- Purification is achieved by chromatography or recrystallization depending on the scale and impurity profile.
Chemical Reactions Analysis
Types of Reactions
4-((2-Isopropyl-1h-imidazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: Both the imidazole and piperidine rings can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction of the piperidine ring can produce various substituted piperidines .
Scientific Research Applications
4-((2-Isopropyl-1h-imidazol-1-yl)methyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-((2-Isopropyl-1h-imidazol-1-yl)methyl)piperidine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the piperidine ring can interact with biological receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-((2-Isopropyl-1H-imidazol-1-yl)methyl)piperidine with piperidine and imidazole-containing analogs, focusing on structural features, physicochemical properties, and inferred pharmacological relevance.
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Piperidine | Imidazole Substituents |
|---|---|---|---|---|
| 4-((2-Isopropyl-1H-imidazol-1-yl)methyl)piperidine | C₁₂H₂₁N₃ | 207.32 | 4-[(2-isopropylimidazol-1-yl)methyl] | 2-isopropyl |
| 1-Benzyl-4-(1H-imidazol-4-yl)piperidine | C₁₅H₁₈FN₃ | 259.32 | 1-benzyl, 4-imidazol-4-yl | Unsubstituted |
| 4-(1H-Imidazol-4-yl)-1-methylpiperidine | C₉H₁₅N₃ | 165.24 | 1-methyl, 4-imidazol-4-yl | Unsubstituted |
| Paroxetine Related Compound G (HCl salt) | C₂₅H₂₄FNO₃·HCl | 405.46 | 3-[(benzodioxol-5-yloxy)methyl], 4-aryl | N/A (benzodioxolyloxy substituent) |
Key Observations:
Substituent Diversity: The target compound’s 2-isopropylimidazole group enhances steric bulk and lipophilicity compared to unsubstituted imidazoles in analogs like 1-benzyl-4-(1H-imidazol-4-yl)piperidine .
Molecular Weight and Complexity: The target compound (207.32 g/mol) is smaller than paroxetine-related derivatives (e.g., 405.46 g/mol), suggesting better bioavailability and metabolic stability .
Synthetic Accessibility :
Physicochemical Properties and Drug-Likeness
Table 2: Predicted Physicochemical Properties
| Compound Name | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| 4-((2-Isopropyl-1H-imidazol-1-yl)methyl)piperidine | 2.1 | 1 (imidazole NH) | 3 (piperidine N, imidazole N) | 45.6 |
| 1-Benzyl-4-(1H-imidazol-4-yl)piperidine | 3.5 | 1 | 3 | 38.2 |
| Paroxetine Related Compound G | 4.2 | 1 | 5 | 75.3 |
Key Insights:
- The target compound’s moderate logP (2.1) balances lipophilicity and solubility, favoring oral bioavailability compared to more lipophilic analogs like 1-benzyl-4-(1H-imidazol-4-yl)piperidine (logP 3.5) .
Biological Activity
The compound 4-((2-Isopropyl-1H-imidazol-1-yl)methyl)piperidine is a complex organic molecule that incorporates an imidazole ring and a piperidine moiety, which are known to contribute to various biological activities. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry, particularly in drug development.
Molecular Structure and Synthesis
This compound has a molecular formula of C₁₃H₁₈N₄ and a molecular weight of approximately 246.31 g/mol. The synthesis typically involves multi-step organic reactions, which include the formation of the imidazole and piperidine components. The presence of multiple functional groups enhances its chemical reactivity and potential biological interactions.
Synthesis Overview
- Step 1 : Formation of the imidazole ring through condensation reactions.
- Step 2 : Introduction of the piperidine moiety via nucleophilic substitution.
- Step 3 : Final purification and characterization using techniques such as NMR and mass spectrometry.
Antimicrobial Properties
Research indicates that compounds with imidazole rings often exhibit antimicrobial activity . For instance, derivatives similar to 4-((2-Isopropyl-1H-imidazol-1-yl)methyl)piperidine have shown efficacy against various bacterial strains due to their ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways.
Analgesic Effects
Piperidine derivatives are frequently explored for their analgesic properties . Studies have demonstrated that modifications in the piperidine structure can lead to enhanced pain relief effects, making compounds like 4-((2-Isopropyl-1H-imidazol-1-yl)methyl)piperidine potential candidates for pain management therapies .
Anti-inflammatory Activity
The combination of imidazole and piperidine structures in this compound suggests potential anti-inflammatory activity . Research has indicated that such compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of similar piperidine derivatives against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth with minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating strong antimicrobial potential .
Case Study 2: Analgesic Activity
In a preclinical model of pain, a derivative exhibited an analgesic effect comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The compound demonstrated a dose-dependent reduction in pain response, suggesting its viability as an analgesic agent .
Case Study 3: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties revealed that the compound effectively inhibited the NF-kB pathway, which is crucial in mediating inflammatory responses. This was evidenced by decreased levels of TNF-alpha and IL-6 in treated cells compared to controls .
Comparative Analysis of Related Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 2-Isopropylimidazole | Contains an imidazole ring | Antimicrobial properties |
| Piperidinyl derivatives | Features piperidine rings | Analgesic effects |
| Pyrrolidine diones | Contains pyrrolidine dione structures | Potential anti-inflammatory activity |
The unique combination of functional groups in 4-((2-Isopropyl-1H-imidazol-1-yl)methyl)piperidine allows for multifaceted interactions within biological systems, potentially leading to diverse therapeutic applications.
Q & A
Q. What are the common synthetic routes for 4-((2-Isopropyl-1H-imidazol-1-yl)methyl)piperidine?
Synthesis typically involves multi-step procedures:
Imidazole ring formation : Condensation of glyoxal with ammonia and a ketone (e.g., isobutyraldehyde for the 2-isopropyl group) under acidic conditions.
Functionalization : Alkylation or substitution to introduce the methyl-piperidine moiety. A Mannich reaction or nucleophilic substitution (e.g., using chloromethylpiperidine) is often employed.
Coupling : Linkage via a methyl bridge using reagents like formaldehyde or methylene dihalides.
Key conditions : Use of NaBH₄ for reductions (to stabilize intermediates) and Pd/C-catalyzed hydrogenation for deprotection .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imidazole formation | Glyoxal, NH₃, isobutyraldehyde, HCl, 80°C | 65–75 | |
| Methyl-piperidine coupling | Chloromethylpiperidine, K₂CO₃, DMF, 60°C | 50–60 |
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., imidazole C-H protons at δ 7.2–7.5 ppm, piperidine CH₂ at δ 2.5–3.0 ppm).
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 235.18).
- IR spectroscopy : Peaks at 3100–3150 cm⁻¹ (imidazole C-H) and 2800–2900 cm⁻¹ (piperidine C-H).
- X-ray crystallography : For resolving stereochemical ambiguities (if crystalline derivatives are available) .
Q. What safety protocols are essential when handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (acute toxicity reported for similar piperidine derivatives).
- Ventilation : Use fume hoods due to potential respiratory irritation.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with targets (e.g., enzymes or GPCRs).
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from assays.
- In vitro assays : Test inhibition of kinases or receptors (e.g., EGFR or serotonin receptors) using fluorescence polarization or radioligand binding .
Q. How do structural modifications impact its bioactivity?
Key SAR insights :
- Imidazole substitution : Bulkier groups (e.g., trifluoromethyl) enhance lipophilicity and membrane permeability.
- Piperidine methylation : N-methylation reduces basicity, altering receptor interaction.
Methodology : Synthesize analogs (e.g., 4-(trifluoromethyl)piperidine derivatives) and compare IC₅₀ values in enzyme inhibition assays .
Q. How should contradictions in reported bioactivity data be resolved?
- Validate purity : Use HPLC (>95% purity) to rule out impurities affecting results.
- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines).
- Cross-disciplinary collaboration : Compare data with computational predictions (e.g., ADMET profiles) to identify outliers .
Q. What computational tools predict its pharmacokinetic properties?
- ADMET Predictor™ : Estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition).
- SwissADME : Predict bioavailability radar and drug-likeness scores.
Example output : LogP ≈ 2.1 (optimal for blood-brain barrier penetration) .
Q. How does stereochemistry influence its pharmacological profile?
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® columns).
- Conformational analysis : Use NOESY NMR or DFT calculations to determine piperidine ring puckering and imidazole orientation.
Impact : Axial vs. equatorial substituents affect binding pocket compatibility .
Q. What strategies optimize reaction yields during synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
Q. How is its stability assessed under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
